N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318708
InChI: InChI=1S/C18H15F2N3OS2/c19-10-5-6-13(12(20)7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24)
SMILES:
Molecular Formula: C18H15F2N3OS2
Molecular Weight: 391.5 g/mol

N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16318708

Molecular Formula: C18H15F2N3OS2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide -

Specification

Molecular Formula C18H15F2N3OS2
Molecular Weight 391.5 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Standard InChI InChI=1S/C18H15F2N3OS2/c19-10-5-6-13(12(20)7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24)
Standard InChI Key FYWJTOGSRBXHSR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, with the molecular formula C₁₈H₁₅F₂N₃OS₂ . Key structural features include:

PropertyValue
Molecular Weight391.5 g/mol
XLogP34.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4

The benzothienopyrimidine scaffold provides planar aromaticity for π-π stacking interactions, while the tetrahydrocyclohexene moiety introduces conformational flexibility .

Spectroscopic Signatures

The compound’s SMILES string (C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F) encodes its connectivity, with the InChIKey FYWJTOGSRBXHSR-UHFFFAOYSA-N enabling unique database identification . Nuclear magnetic resonance (NMR) predictions indicate characteristic shifts for the difluorophenyl protons (δ 6.8–7.3 ppm) and thiourea-linked methylene group (δ 3.1–3.4 ppm).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While explicit synthesis protocols remain unpublished, retrosynthetic deconstruction suggests:

  • Core Construction: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclohexanone under acidic conditions forms the benzothienopyrimidine core .

  • Sulfuration: Thiolation at the 4-position using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group.

  • Acetamide Coupling: Reaction of 4-mercapto intermediate with bromoacetyl bromide, followed by nucleophilic aromatic substitution with 2,4-difluoroaniline .

Purification Challenges

The compound’s high lipophilicity (calculated logP 4.2) necessitates reversed-phase HPLC purification with acetonitrile/water gradients. Crystallization attempts in ethyl acetate/heptane mixtures yield amorphous solids, suggesting polymorphism risks .

Pharmacological Profile

Target Prediction

Quantitative structure-activity relationship (QSAR) modeling predicts strong binding affinity (Ki <100 nM) for:

  • Cyclin-Dependent Kinases (CDKs): Structural homology to roscovitine analogs implicates CDK2/CDK5 inhibition .

  • Bromodomain Proteins: The difluorophenyl-acetamide motif resembles BET bromodomain inhibitors like JQ1.

  • TGF-β Superfamily Receptors: Similarity to ALK-1 inhibitors (e.g., PF-03446962) suggests angiogenic pathway modulation .

In Vitro Activity

Limited published data exist, but analogues demonstrate:

Assay SystemActivity (IC₅₀)Reference Model
CDK2 Inhibition82 nMRoscovitine (IC₅₀ 100 nM)
VEGF-A Secretion1.2 μMSorafenib (IC₅₀ 3.8 μM)
BRD4 Binding340 nMJQ1 (IC₅₀ 77 nM)

Cellular toxicity in HEK293 cells occurs at >25 μM, indicating a therapeutic window of ~30-fold .

Comparative Analysis with Structural Analogs

ParameterTarget CompoundSTL340569 (Chlorinated Analog) PF-03446962 (Anti-ALK1)
Molecular Weight391.5 g/mol408.3 g/mol148 kDa (mAb)
logP4.25.1N/A
Primary TargetCDK2/BRD4VEGF-R2ALK1
BBB PenetrationYes (Predicted)NoNo
Synthetic ComplexityIntermediateHighHigh

Future Research Directions

  • Target Deconvolution: Chemical proteomics using photoaffinity probes to identify binding partners.

  • Formulation Optimization: Lipid nanoparticle encapsulation to enhance oral bioavailability.

  • Combination Therapies: Synergy studies with PD-1 inhibitors (immuno-oncology) or BACE inhibitors (Alzheimer’s).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator